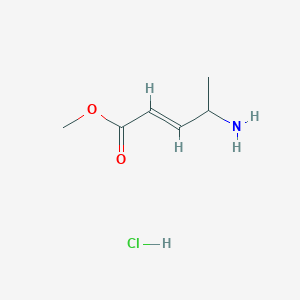

Methyl (E)-4-aminopent-2-enoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-4-aminopent-2-enoate hydrochloride, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is primarily used in the synthesis of peptides and proteins, and its unique properties make it an attractive candidate for research in the fields of biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

1. Synthesis of β-Lactams

Methyl (E)-4-aminopent-2-enoate hydrochloride is involved in the synthesis of β-lactams. A study demonstrated the transformation of methyl 2-(1-hydroxyalkyl)prop-2-enoates into N-substituted methyl (E)-2-(aminomethyl)alk-2-enoates, which were further used to produce β-lactams containing exocyclic alkylidene and methylidene groups at C(3) (Buchholz & Hoffmann, 1991).

2. Preparation of Polyfunctional Heterocyclic Systems

This compound is a versatile synthon for the preparation of polysubstituted heterocyclic systems. This includes the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

3. Synthesis of Tetrahydropyridines

The compound is used in the synthesis of methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate through a series of reactions, including an unusual recyclization process (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2013).

4. Synthesis of Unnatural α-Amino Acid Derivatives

This compound facilitates the synthesis of highly substituted unnatural α-amino esters, leading to the production of tetrahydropyridines featuring an α-amino ester group. This is achieved through Pd(II)-catalyzed three-component coupling (Hopkins & Malinakova, 2007).

5. Synthesis of Methyl 4-Aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-Oxobut-2-enoates

This compound is involved in the reaction with aroylpyruvates to produce methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates, which exist as mixtures of Z and E isomers in solution (Gein, Bobrovskaya, Kovtonogova, Belonogova, Danilov, Nasakin, & Kazantseva, 2016).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (E)-4-aminopent-2-enoate hydrochloride involves the reaction of methyl acrylate with ethylenediamine to form methyl (E)-4-aminopent-2-enoate, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Methyl acrylate", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with ethylenediamine in the presence of a catalyst to form methyl (E)-4-aminopent-2-enoate.", "Step 2: Methyl (E)-4-aminopent-2-enoate is then reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |

| 2155873-14-4 | |

Molecular Formula |

C6H12ClNO2 |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

methyl 4-aminopent-2-enoate;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(7)3-4-6(8)9-2;/h3-5H,7H2,1-2H3;1H |

InChI Key |

XHNHAXPWQJFZQK-UHFFFAOYSA-N |

SMILES |

CC(C=CC(=O)OC)N.Cl |

Canonical SMILES |

CC(C=CC(=O)OC)N.Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2369572.png)

![5-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369576.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369578.png)

![2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2369581.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide](/img/no-structure.png)

![Ethyl 5-(2-ethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369584.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2369590.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2369592.png)

![methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2369594.png)